

# A Comparative Analysis of DDR Pathway Inhibitors: Berzosertib, Ceralasertib, and AZD1390

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |
|----------------------|---------------|-----------|--|--|--|
| Compound Name:       | Fosizensertib |           |  |  |  |
| Cat. No.:            | B15583315     | Get Quote |  |  |  |

A note on the initial query: The compound "Fosizensertib" was not identified in a comprehensive search of scientific literature and clinical trial databases. It is likely a misspelling of a known DNA Damage Response (DDR) inhibitor. Given the common "-sertib" suffix for kinase inhibitors, this guide provides a comparative analysis of two prominent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, Berzosertib (M6620/VX-970) and Ceralasertib (AZD6738), and the Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor AZD1390. These compounds are at the forefront of clinical development and represent key strategies for targeting DDR pathways in oncology.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the mechanisms of action, preclinical and clinical efficacy, and experimental protocols for these DDR inhibitors.

# **Mechanism of Action: Targeting Key DDR Kinases**

The DDR is a complex signaling network that detects and repairs DNA damage, ensuring genomic stability. Cancer cells often have defects in DDR pathways, making them reliant on the remaining intact pathways for survival. Inhibiting these key pathways can lead to synthetic lethality, where the combination of a cancer-specific DDR defect and a DDR inhibitor is selectively toxic to cancer cells.

ATR and ATM Kinases: Central Regulators of the DDR



ATR and ATM are apical kinases in the DDR pathway. ATR is primarily activated by single-stranded DNA (ssDNA) breaks and replication stress, while ATM responds to double-strand breaks (DSBs).[1] Both kinases phosphorylate a cascade of downstream targets to initiate cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.

- Berzosertib and Ceralasertib are potent and selective inhibitors of ATR kinase.[2][3] By blocking ATR, these drugs prevent the phosphorylation of its primary downstream target, Checkpoint Kinase 1 (CHK1), leading to the abrogation of the G2/M cell cycle checkpoint and the collapse of replication forks.[2][4] This results in the accumulation of DNA damage and mitotic catastrophe in cancer cells, particularly those with high levels of replication stress or defects in other DDR pathways like ATM deficiency.[2][5]
- AZD1390 is a highly potent and selective inhibitor of ATM kinase.[6] It blocks ATM-dependent signaling in response to DSBs, preventing the activation of downstream effectors involved in cell cycle checkpoints and DNA repair.[6][7] AZD1390 is particularly effective as a radiosensitizer, as it prevents the repair of radiation-induced DSBs.[8] Its ability to cross the blood-brain barrier also makes it a promising agent for treating brain tumors.[6][8]

# **Preclinical Data: A Head-to-Head Comparison**

The following tables summarize the preclinical activity of Berzosertib, Ceralasertib, and AZD1390.



| Inhibitor                 | Target | IC50 (Cell-<br>free) | Cellular<br>IC50 (p-<br>CHK1/p-<br>KAP1) | Key<br>Preclinical<br>Findings                                                                                                                          | References |
|---------------------------|--------|----------------------|------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| Berzosertib<br>(M6620)    | ATR    | ~19 nM               | Not widely<br>reported                   | Potent radiosensitize r and chemosensiti zer. Synergistic with topoisomeras e inhibitors and platinum agents. Induces apoptosis in ATM-deficient cells. | [5][9]     |
| Ceralasertib<br>(AZD6738) | ATR    | 1 nM                 | 74 nM (p-<br>CHK1)                       | Orally bioavailable. Synergistic with PARP inhibitors (Olaparib) and chemotherap y. Shows monotherapy activity in ATM-deficient models.                 | [10][11]   |
| AZD1390                   | ATM    | 0.58 nM              | 0.78 nM (p-<br>KAP1)                     | Brain-<br>penetrant.<br>Potent<br>radiosensitize                                                                                                        | [7][8][12] |



r in
glioblastoma
and lung
cancer
models.
Induces G2
cell cycle
arrest and
apoptosis in
combination
with radiation.

Table 1: In Vitro Potency and Key Preclinical Findings



| Inhibitor                                     | Cancer Model                                           | Combination<br>Agent                                   | Outcome                                                      | References |
|-----------------------------------------------|--------------------------------------------------------|--------------------------------------------------------|--------------------------------------------------------------|------------|
| Berzosertib<br>(M6620)                        | Head and Neck<br>Squamous Cell<br>Carcinoma<br>(HNSCC) | Cisplatin /<br>Radiation                               | Synergistic decrease in cell viability and colony formation. | [9]        |
| Colorectal Cancer (ATM- deficient)            | Monotherapy                                            | Tumor<br>regression.                                   | [13]                                                         |            |
| Ceralasertib<br>(AZD6738)                     | ATM-deficient<br>NSCLC<br>Xenograft                    | Cisplatin                                              | Rapid tumor regression.                                      | [10]       |
| Patient-Derived<br>Xenografts                 | Carboplatin                                            | Enhanced tumor growth inhibition and regression.       | [14]                                                         |            |
| AZD1390                                       | Orthotopic<br>Glioblastoma<br>Model                    | Radiation                                              | Significant tumor regression and increased survival.         | [8][12]    |
| Orthotopic Lung-<br>Brain Metastasis<br>Model | Radiation                                              | Increased animal survival compared to radiation alone. | [12]                                                         |            |

Table 2: In Vivo Efficacy in Preclinical Models

# **Clinical Data Summary**

Berzosertib, Ceralasertib, and AZD1390 are all currently in clinical development, with promising early results.



| Inhibitor                 | Phase      | Cancer Type(s)                                                                   | Key Clinical<br>Findings                                                                                                                                                                                                                          | References   |
|---------------------------|------------|----------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Berzosertib<br>(M6620)    | Phase I/II | Advanced Solid<br>Tumors, Small<br>Cell Lung Cancer<br>(SCLC), Ovarian<br>Cancer | Monotherapy showed a complete response in one patient with ATM- deficient colorectal cancer. In combination with topotecan in SCLC, an ORR of 36% was observed. Combination with cisplatin was well-tolerated with preliminary clinical activity. | [15][16]     |
| Ceralasertib<br>(AZD6738) | Phase I/II | Advanced Solid<br>Tumors, Gastric<br>Cancer, NSCLC                               | Monotherapy stabilized tumor growth in over 50% of patients in the PATRIOT trial. In combination with paclitaxel in melanoma, an ORR of 33.3% was observed. Combination with durvalumab in gastric cancer showed an ORR of 22.6%.                 | [17][18][19] |



AZD1390 Phase I Tumors,
Glioblastoma

Currently in
Phase I trials as
a radiosensitizer,
particularly for
brain tumors.
Data on clinical
efficacy is
emerging.

Table 3: Overview of Clinical Trial Data

# Signaling Pathway and Experimental Workflow Diagrams DDR Signaling Pathways

The following diagrams illustrate the points of intervention for ATR and ATM inhibitors within the DNA Damage Response pathway.





Click to download full resolution via product page

Caption: Simplified DDR pathways showing the intervention points of ATR and ATM inhibitors.

# Experimental Workflow: Preclinical Evaluation of DDR Inhibitors

This diagram outlines a typical workflow for the preclinical assessment of a DDR inhibitor.





Click to download full resolution via product page

Caption: A standard workflow for the preclinical evaluation of DDR inhibitors.

# **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

# **Western Blot for DDR Pathway Markers**



Objective: To assess the inhibition of ATR or ATM signaling by measuring the phosphorylation of downstream targets.

#### Methodology:

- Cell Culture and Treatment: Plate cancer cells and allow them to adhere overnight. Treat
  cells with the DDR inhibitor at various concentrations for a specified duration (e.g., 1-24
  hours). Include a positive control (e.g., a DNA damaging agent like hydroxyurea for ATR
  activation or ionizing radiation for ATM activation).
- Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-40 μg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
  - p-CHK1 (Ser345) for ATR activity
  - p-KAP1 (Ser824) for ATM activity
  - yH2AX (p-H2AX Ser139) as a general marker of DNA damage
  - Total CHK1, Total ATM, and a loading control (e.g., β-actin, GAPDH)
- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

# **Clonogenic Survival Assay**

Objective: To determine the long-term effect of a DDR inhibitor on the ability of single cells to form colonies, assessing cytotoxicity.[20][21]

#### Methodology:



- Cell Seeding: Prepare a single-cell suspension and seed a precise number of cells into 6well plates. The number of cells seeded will vary depending on the expected toxicity of the treatment.
- Treatment: After allowing the cells to attach (typically 24 hours), treat them with the DDR inhibitor, radiation, or a combination.
- Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
- Fixation and Staining: Aspirate the media, wash with PBS, and fix the colonies with a solution like 10% formalin. Stain the colonies with 0.5% crystal violet.[23]
- Colony Counting: Count the number of colonies containing at least 50 cells.
- Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. Plot the surviving fraction against the drug concentration or radiation dose to generate a cell survival curve.

### **Cell Cycle Analysis by Flow Cytometry**

Objective: To assess the effect of DDR inhibitors on cell cycle distribution.[24]

#### Methodology:

- Cell Culture and Treatment: Treat cells with the DDR inhibitor for a defined period (e.g., 24-72 hours).
- Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.[25]
- Staining: Rehydrate the cells in PBS and then incubate with a staining solution containing a
  DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of
  double-stranded RNA).[26][27]
- Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity.



 Data Analysis: Gate the cell populations to distinguish cells in G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine the effect of the inhibitor on cell cycle progression.

## Conclusion

Berzosertib, Ceralasertib, and AZD1390 are promising DDR inhibitors with distinct but complementary mechanisms of action. The ATR inhibitors, Berzosertib and Ceralasertib, have demonstrated broad potential in tumors with high replication stress and are being extensively evaluated in combination with various DNA damaging agents. AZD1390, a brain-penetrant ATM inhibitor, holds particular promise as a radiosensitizer for the treatment of brain tumors. The continued preclinical and clinical investigation of these and other DDR inhibitors will further refine their therapeutic applications and contribute to the development of more effective and personalized cancer treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Facebook [cancer.gov]
- 7. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 8. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 9. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AZD6738 [openinnovation.astrazeneca.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phase I Trial of Berzosertib Alone or Combined With Carboplatin in Advanced Solid Tumors - The ASCO Post [ascopost.com]
- 16. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ceralasertib shows potential in treating cancer, ICR study finds [clinicaltrialsarena.com]
- 18. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. Clonogenic assay Wikipedia [en.wikipedia.org]
- 21. Clonogenic Assay: Adherent Cells PMC [pmc.ncbi.nlm.nih.gov]
- 22. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 23. Clonogenic Assay Creative Bioarray Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. corefacilities.iss.it [corefacilities.iss.it]
- 26. Assaying cell cycle status using flow cytometry PMC [pmc.ncbi.nlm.nih.gov]
- 27. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- To cite this document: BenchChem. [A Comparative Analysis of DDR Pathway Inhibitors: Berzosertib, Ceralasertib, and AZD1390]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583315#comparative-analysis-of-fosizensertib-s-effect-on-ddr-pathways]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com